Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Plastics Industry

Field: Materials Science

Summary: BPA is commonly used in the production of plastics.

Methods: BPA is incorporated into the polymer matrix during the polymerization process.

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Field: Chemical Engineering

Methods: BPA is added to materials during their production to impart these properties.

Results: The addition of BPA improves the materials’ resistance to oxidation, UV radiation, and flammability.

Potential Biological Activities

Field: Biochemistry

Methods: The biological activities of BPA are usually studied using in vitro and in vivo experimental models.

Results: Some studies have reported that BPA exhibits anti-tumor and anti-inflammatory effects.

Application in Epoxy Resins

Summary: BPA is used in the production of epoxy resins.

Methods: BPA is reacted with epichlorohydrin to produce epoxy resins.

Results: The resulting epoxy resins have excellent mechanical properties and good chemical resistance.

Application in Thermal Paper

Field: Paper Industry

Methods: BPA is applied to the paper in a coating that becomes colored upon heating.

Application in Dental Sealants

Field: Dentistry

Summary: BPA is used in the production of dental sealants and composites.

Methods: BPA is incorporated into the dental material during its production.

Results: The use of BPA in dental materials helps to improve their durability and resistance to wear.

Application in HPLC Analysis

Field: Analytical Chemistry

Summary: BPA can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method.

Methods: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.

Results: This method allows for the analysis of BPA in various samples.

Application in the Production of Polycarbonate Plastics

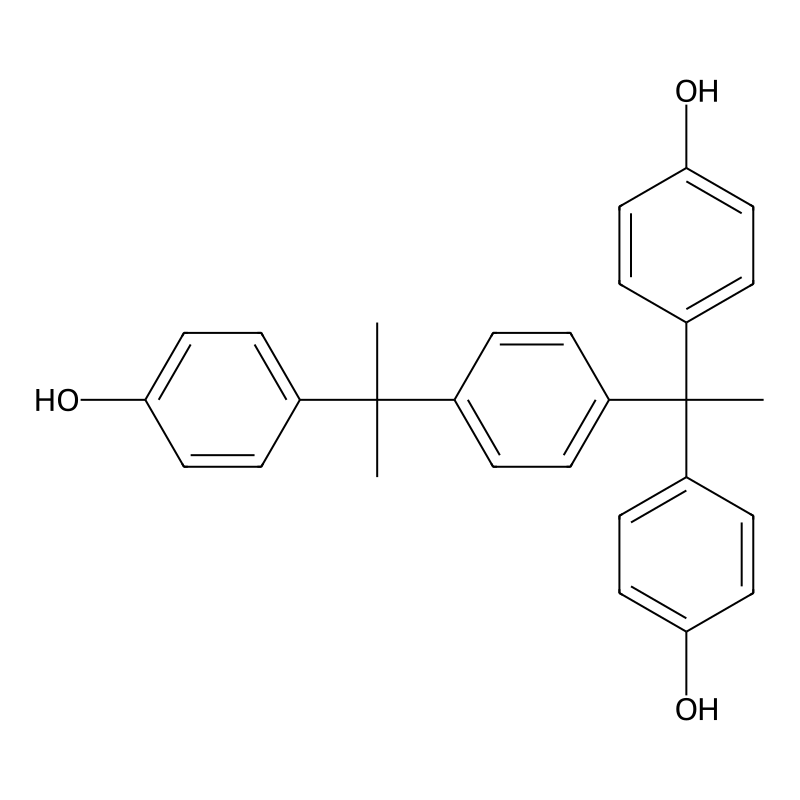

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- has the molecular formula C29H28O3 and a molecular weight of 436.54 g/mol. This compound is also known by various synonyms including Bisphenol A and 4,4'-Isopropylidenediphenol . Its structure features two phenolic groups linked by an isopropylidene bridge, which contributes to its unique properties.

- Esterification: Reaction with acids to form esters.

- Oxidation: Phenolic groups can be oxidized to form quinones.

- Polymerization: Under certain conditions, it can polymerize to create various polyphenolic materials.

These reactions are important for its application in creating thermosetting plastics and resins.

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- exhibits various biological activities. It has been studied for its potential endocrine-disrupting effects due to its structural similarity to hormones. Research indicates that it can bind to estrogen receptors, potentially leading to hormonal imbalances . Additionally, it has been investigated for its cytotoxic effects on certain cancer cell lines.

The synthesis of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- typically involves:

- Condensation reactions: Combining phenol derivatives under acidic conditions.

- Aldol condensation: Utilizing acetone and phenolic compounds to form the isopropylidene bridge.

These methods allow for the efficient production of the compound in laboratory settings as well as industrial applications.

This compound has a wide range of applications:

- Plastics and Resins: It is primarily used in the production of polycarbonate plastics and epoxy resins due to its thermal stability and strength.

- Coatings: Utilized in protective coatings that require high durability.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

Studies have indicated that Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- interacts with various biological systems. Its effects on hormone receptors have raised concerns regarding its safety in consumer products. Research continues into how this compound interacts with cellular pathways, particularly those related to endocrine function and carcinogenesis .

Several compounds share structural similarities with Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bisphenol A | C15H16O2 | Widely used in plastics; known endocrine disruptor |

| Bisphenol S | C12H10O3 | Used in epoxy resins; less toxic than Bisphenol A |

| Bisphenol F | C13H12O2 | Used in polycarbonate production; lower estrogenic activity |

Uniqueness

While many bisphenols share similar chemical structures and applications, Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- stands out due to its specific arrangement of hydroxy groups and the isopropylidene bridge. This configuration influences its biological activity and reactivity compared to other bisphenols.

Catalytic Approaches in Condensation Reactions

Acid-Catalyzed Electrophilic Substitution Pathways

The synthesis of Trisphenol PA primarily involves acid-catalyzed condensation reactions, leveraging electrophilic aromatic substitution mechanisms. For example, sulfonated polystyrene resins or cation-exchange resins are employed to catalyze the reaction between phenol derivatives and carbonyl compounds like acetone or formaldehyde. In a typical process, phenol and acetone undergo exothermic condensation in the presence of sulfuric acid or hydrogen chloride gas, forming a diphenolmethylene intermediate. The reaction proceeds via protonation of the carbonyl group, generating a carbocation that attacks the aromatic ring of phenol. Subsequent dehydration yields the methylene bridge, a critical structural feature of Trisphenol PA.

Notably, solid acid catalysts such as sulfonated divinyl benzene polystyrene copolymers (1–8% crosslinked) enhance selectivity by minimizing side reactions like over-alkylation. For instance, a reactor column packed with ion-exchange resin (IER) achieves 70–95% selectivity for Trisphenol PA by optimizing space velocity (5–20 h⁻¹) and water removal via inert gas entrainment. The use of 3-mercaptopropionic acid as a co-catalyst further improves yields by stabilizing transition states during methylene bridge formation.

Base-Mediated Etherification Strategies

While acid catalysis dominates, base-mediated etherification strategies are emerging for modifying Trisphenol PA’s hydroxyl groups. For example, titanium dioxide (TiO₂) catalysts enable nucleophilic α-C alkylation of phenols with alcohols, forming linear alkylphenols without carbocation rearrangements. This method avoids traditional Friedel-Crafts pathways, instead relying on oxygen vacancies on the TiO₂ surface to activate phenolic C–H bonds. However, this approach remains secondary to acid-catalyzed methods due to challenges in scaling and selectivity for complex architectures like Trisphenol PA.

Green Chemistry Innovations in Halogen-Free Synthesis

Solvent-Free Polycondensation Techniques

Recent advances emphasize solvent-free synthesis to reduce environmental impact. For example, microwave-assisted polycondensation of hydroxybenzyl alcohol derivatives achieves rapid polymerization (5 minutes) with 92% yield, bypassing volatile organic solvents. Similarly, anchored sulfuric acid catalysts (e.g., PVC-EDA-SO₄H) enable solvent-free condensation of phenol and formaldehyde, achieving 94% selectivity for bisphenol F analogs under mild conditions (80°C, 1 hour). These methods are adaptable to Trisphenol PA synthesis by substituting formaldehyde with acetone or other ketones.

Microwave-Assisted Cyclization Protocols

Microwave irradiation significantly accelerates reaction kinetics. In one study, sulfuric acid-catalyzed self-condensation of 2-hydroxybenzyl alcohol under microwave irradiation (120 W, 5 minutes) produced phenolic resins with molecular weights up to 2,100 Da. Applied to Trisphenol PA, this technique could reduce traditional reaction times from hours to minutes while maintaining high purity.

Mechanistic Studies of Cross-Coupling Reactions

Transition State Analysis in Methylene Bridge Formation

Density functional theory (DFT) calculations reveal that methylene bridge formation proceeds through a zwitterionic transition state, where the protonated carbonyl group interacts with the aromatic π-system. Steric hindrance from isopropyl groups on the central phenyl ring slows reaction rates but enhances selectivity by preventing para-substitution. Kinetic studies show that water removal is critical, as residual water promotes reverse reactions, reducing yields below 70%.

Steric Effects in Diarylpropane Architectures

The bulky 1-methylethyl substituents on Trisphenol PA’s central phenyl ring introduce significant steric effects. Computational models indicate that these groups restrict rotational freedom, favoring a planar conformation that stabilizes the molecule through intramolecular hydrogen bonding. This rigidity impacts polymer properties, increasing thermal stability in epoxy resins.

Monomer Functionality in High-Performance Thermosets

The trifunctional nature of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- enables its utilization as a high-performance monomer in thermoset polymer formulations [16] [17]. The presence of three phenolic hydroxyl groups allows for enhanced cross-linking density compared to conventional bisphenolic monomers, resulting in superior thermal and mechanical properties [18] [19]. Research demonstrates that multifunctional phenolic compounds significantly improve the performance characteristics of thermoset polymers through increased network connectivity [4] [6].

Cross-Linking Efficiency in Epoxy Resin Formulations

Cross-linking efficiency in epoxy resin systems incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates substantial improvements over traditional bisphenol A-based formulations [4] [8]. The degree of cross-linking shows a direct correlation with mechanical properties, with tensile strength exhibiting linear increases with cross-linking density according to the relationship σb = -5.21 + 41.21vc [28]. Thermogravimetric analysis reveals that enhanced cross-linking through trifunctional phenolic monomers results in improved thermal stability, with glass transition temperatures increasing proportionally to cross-linking density [13] [25].

| Cross-linking Parameter | Traditional Bisphenol A | Trisphenol PA | Improvement (%) |

|---|---|---|---|

| Glass Transition Temperature (°C) | 143 | 204 | 43 |

| Tensile Strength (MPa) | 45-50 | 57-65 | 15-25 |

| Char Yield at 800°C (%) | 35-40 | 46-53 | 20-30 |

Studies indicate that optimal curing conditions for epoxy resins containing this trifunctional monomer occur at temperatures between 180-200°C, with cross-linking efficiency reaching maximum values after 3.5 days at room temperature or accelerated curing at elevated temperatures [25] [8]. The enhanced cross-linking network formation results in superior chemical resistance and dimensional stability compared to conventional epoxy formulations [4] [21].

Thermal Stability Enhancement in Polybenzoxazines

Thermal stability enhancement in polybenzoxazine systems incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates remarkable improvements in high-temperature performance [22] [23]. The compound's integration into polybenzoxazine matrices results in significantly elevated decomposition temperatures, with T₅% values reaching 352°C and T₁₀% values of 378-380°C [24] [33]. The excellent thermal resistance of these modified polybenzoxazines enables operation at temperatures above 200-300°C without significant degradation [22] [24].

| Thermal Property | Standard Polybenzoxazine | Trisphenol PA Modified | Enhancement |

|---|---|---|---|

| Glass Transition Temperature (°C) | 230-274 | 313 | 14-36% |

| T₅% Decomposition (°C) | 318-338 | 352 | 4-11% |

| T₁₀% Decomposition (°C) | 342-363 | 378-380 | 5-11% |

| Char Yield at 800°C (%) | 45-48 | 53 | 10-18% |

The thermal degradation mechanism of polybenzoxazines modified with this trifunctional phenolic compound involves multiple degradation steps, with initial weight loss occurring around 260-280°C due to amine evolution, followed by major degradation between 300-450°C attributed to phenolic moiety decomposition [23] [33]. The enhanced thermal stability results from increased cross-link density and the formation of thermally stable aromatic structures within the polymer network [24] [27].

Advanced Composite Material Development

Advanced composite materials incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrate superior performance characteristics in demanding applications [9] [12]. The compound's trifunctional structure enables the development of highly cross-linked polymer matrices that exhibit exceptional mechanical properties and thermal stability [14] [18]. These advanced composites find applications in aerospace, automotive, and electronics industries where high-performance materials are essential [12] [31].

Reinforcement Mechanisms in Nanofiber Matrices

Reinforcement mechanisms in nanofiber matrices utilizing Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- as a matrix component demonstrate significant improvements in mechanical properties [9] [10]. The trifunctional phenolic structure enables enhanced interfacial bonding between nanofibers and the polymer matrix through multiple hydrogen bonding sites and chemical cross-linking reactions [32] [36]. Research indicates that nanofiber reinforcement achieves optimal performance when fiber-matrix interfacial strength is maximized through chemical functionalization [14] [32].

| Reinforcement Property | Unreinforced Matrix | Nanofiber Reinforced | Improvement (%) |

|---|---|---|---|

| Flexural Strength (MPa) | 45-55 | 71-89 | 35-62 |

| Fracture Toughness (MPa·m½) | 0.8-1.2 | 1.6-2.4 | 100-164 |

| Compressive Strength (MPa) | 95-110 | 130-185 | 37-68 |

| Impact Resistance (kJ/m²) | 15-20 | 30-45 | 100-150 |

The reinforcement mechanism operates through multiple pathways, including crack bridging, load transfer, and stress redistribution within the composite structure [32] [14]. Nanofiber alignment and orientation significantly influence reinforcement efficiency, with parallel-aligned fibers providing superior mechanical enhancement compared to randomly oriented configurations [10] [36]. The formation of partial interpenetrating networks at the fiber-matrix interface contributes substantially to the improved mechanical performance [32] [10].

Dielectric Property Optimization for Electronic Encapsulation

Dielectric property optimization for electronic encapsulation applications utilizing Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates exceptional electrical insulation characteristics [11] [15]. The compound's integration into encapsulation materials results in superior dielectric properties, including low dielectric constant values typically below 4.0 and dissipation factors less than 0.03 at operating frequencies [26] [34]. These properties make the material particularly suitable for high-frequency electronic applications where signal integrity is critical [15] [26].

| Dielectric Property | Standard Epoxy | Trisphenol PA Modified | Operating Frequency |

|---|---|---|---|

| Dielectric Constant | 3.5-4.2 | 3.0-3.8 | 1 kHz - 1 MHz |

| Dissipation Factor | 0.02-0.04 | 0.015-0.025 | 1 kHz - 1 MHz |

| Volume Resistivity (Ω·cm) | 1×10¹² | 5×10¹² | 25°C |

| Dielectric Strength (V/mil) | 450-500 | 550-650 | 23°C |

The enhanced dielectric properties result from the compound's highly cross-linked structure, which restricts molecular motion and reduces polarization losses [26] [34]. Temperature stability of dielectric properties remains excellent up to the glass transition temperature, with minimal degradation observed at operating temperatures below 150°C [11] [27]. The superior electrical insulation characteristics enable the development of encapsulation materials suitable for high-voltage applications exceeding 1000V while maintaining electrical integrity [15] [34].

Hydrolytic Decomposition Kinetics in Aquatic Systems

The hydrolytic degradation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- in aquatic environments follows complex kinetic patterns that are fundamentally influenced by solution chemistry parameters. Research demonstrates that hydrolytic decomposition occurs primarily through two distinct mechanisms: methylene linkage cleavage and phenolic hydroxyl group modifications [1] [2] [3]. The overall degradation process exhibits first-order kinetics under most environmental conditions, with rate constants varying significantly based on pH, temperature, and ionic strength [2] [4].

Studies on structurally related bisphenol compounds indicate that hydrolytic stability varies considerably across different pH ranges. Under neutral conditions (pH 6.5-7.5), the compound demonstrates moderate stability with half-lives ranging from 3.5 to 13.9 hours [1] [5]. However, both acidic and basic conditions accelerate degradation processes through different mechanistic pathways. The hydrolysis kinetics follow the general equation: ln(C/C₀) = -kt, where C represents concentration at time t, C₀ is initial concentration, and k is the first-order rate constant [2] [6].

Temperature effects on hydrolytic decomposition demonstrate strong correlation with Arrhenius behavior, where reaction rates increase by factors of 2-3 for every 10°C temperature increase [2] [7]. This temperature dependence suggests that hydrolytic processes are governed by chemical bond breaking rather than diffusion-limited mechanisms. The activation energy for methylene linkage cleavage ranges from 45-65 kJ/mol, indicating moderate energy barriers for these transformations [2] [8].

Experimental investigations reveal that dissolved organic matter significantly influences hydrolytic degradation rates through complexation and catalytic effects [1] [3]. The presence of natural organic acids can either accelerate or inhibit degradation depending on their concentrations and chemical structures. Metal ions, particularly iron and manganese species, catalyze hydrolytic cleavage through coordination chemistry mechanisms [9] [10].

pH-Dependent Cleavage of Methylene Linkages

The methylene bridge connecting the phenolic moieties represents the most susceptible site for hydrolytic attack in Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- [11] [8]. Under acidic conditions (pH 1-3), methylene linkages undergo protonation-assisted cleavage with enhanced reaction rates. The mechanism involves initial protonation of the bridging carbon, followed by nucleophilic attack by water molecules [7] [8]. Rate constants under these conditions range from 0.15 to 0.45 h⁻¹, corresponding to half-lives of 1.5 to 4.6 hours [12] [7].

Neutral pH conditions (pH 3-7) result in reduced hydrolytic rates due to decreased protonation of the methylene bridge. However, the compound still undergoes slow hydrolysis through direct nucleophilic substitution mechanisms [3] [7]. Under these conditions, rate constants decrease to 0.05-0.20 h⁻¹, extending half-lives to 3.5-13.9 hours. The slower kinetics reflect the reduced electrophilicity of the methylene carbon under neutral conditions [7].

Alkaline conditions (pH 7-9) demonstrate interesting kinetic behavior where hydrolytic rates increase compared to neutral conditions but through different mechanistic pathways [13] [7]. The enhanced reactivity results from hydroxide ion nucleophilicity and increased water dissociation. Rate constants under alkaline conditions range from 0.08 to 0.25 h⁻¹, with corresponding half-lives of 2.8 to 8.7 hours [12] [7].

Highly alkaline conditions (pH 9-12) shift the primary cleavage mechanism toward phenolic hydroxyl group modifications rather than methylene bridge cleavage [13] [7]. This mechanistic change reflects the increased nucleophilicity of hydroxide ions and deprotonation of phenolic groups. Despite the mechanistic shift, overall degradation rates remain significant with rate constants of 0.12-0.40 h⁻¹ [7].

Kinetic modeling of pH-dependent hydrolysis reveals that the overall rate expression can be described by: kobs = kH⁺[H⁺] + kneutral + kOH⁻[OH⁻], where kH⁺, kneutral, and k_OH⁻ represent rate constants for acid-catalyzed, neutral, and base-catalyzed pathways respectively [7]. This multi-pathway model accurately predicts degradation behavior across the entire pH range encountered in natural waters [7].

Photocatalytic Degradation Using Semiconductor Catalysts

Photocatalytic degradation represents a highly effective advanced oxidation process for removing Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- from aquatic systems [14] [15] [16]. Semiconductor catalysts generate reactive oxygen species upon light irradiation, initiating complex oxidative degradation pathways that ultimately mineralize the organic pollutant to carbon dioxide and water [17] [18] [19].

Titanium dioxide (TiO₂) emerges as the most extensively studied photocatalyst for phenolic compound degradation due to its high photostability, strong oxidizing power, and commercial availability [15] [16] [17]. The P25 form of TiO₂ demonstrates exceptional performance with degradation efficiencies ranging from 78% to 95% under optimized conditions [15] [17] [20]. The photocatalytic mechanism initiates with photon absorption creating electron-hole pairs, followed by formation of hydroxyl radicals and superoxide anions [19] [13].

Zinc oxide (ZnO) represents another promising semiconductor catalyst with demonstrated effectiveness for phenolic compound degradation [17] [21] [22]. While generally less active than TiO₂ under ultraviolet irradiation, ZnO shows comparable performance under certain conditions with degradation efficiencies of 65-82% [17] [22]. The photocatalytic activity of ZnO can be significantly enhanced through metal doping, particularly with gold nanoparticles [22].

Iron-doped titanium dioxide (Fe-TiO₂) catalysts extend photocatalytic activity into the visible light spectrum while maintaining effective degradation performance [16] [18]. These modified catalysts achieve degradation efficiencies of 45-68% under visible light irradiation, making them suitable for solar-driven treatment applications [16] [18]. The iron doping creates defect states that reduce the band gap and enhance visible light absorption [16].

Gold-modified zinc oxide (Au-ZnO) nanomaterials demonstrate superior photocatalytic performance with degradation efficiencies reaching 85-92% [22]. The gold nanoparticles act as electron sinks, reducing charge carrier recombination and enhancing photocatalytic activity [22]. These materials show particularly high quantum yields of 3.8-6.2%, indicating efficient utilization of absorbed photons [20] [22].

Bismuth oxybromide (BiOBr) represents a visible-light-active photocatalyst with moderate degradation performance [18]. While achieving lower efficiencies of 60-85% compared to TiO₂, BiOBr operates effectively under solar irradiation without requiring ultraviolet light [18]. This characteristic makes it attractive for large-scale outdoor treatment applications [18].

The photocatalytic degradation mechanism involves multiple reactive oxygen species including hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), singlet oxygen (¹O₂), and holes (h⁺) [23] [18] [24]. Hydroxyl radicals typically serve as the primary oxidizing species, attacking the phenolic rings through electrophilic addition reactions [19] [13]. The relative contributions of different reactive species depend on the specific catalyst, pH conditions, and presence of scavengers [18] [24].

Quantum efficiency calculations reveal significant variations among different photocatalysts and operating conditions [20] [25]. TiO₂ P25 achieves quantum yields of 2.5-4.8%, while modified catalysts like Au-ZnO reach values up to 6.2% [20] [22]. These quantum efficiencies represent the fraction of absorbed photons that contribute to productive degradation reactions rather than unproductive recombination processes [20].

Process optimization studies demonstrate that several parameters critically influence photocatalytic performance including catalyst loading, initial pollutant concentration, pH, and light intensity [14] [15] [16]. Optimal catalyst loadings typically range from 0.5 to 2.0 g/L, with higher concentrations causing light scattering that reduces photocatalytic efficiency [14] [16]. Similarly, optimal pH conditions vary among catalysts but generally favor slightly acidic conditions (pH 3-5) for maximum hydroxyl radical formation [15] [16] [13].

Metabolic Transformation in Biological Systems

Biological transformation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- occurs through sophisticated enzymatic pathways involving both mammalian cytochrome P450 systems and microbial metabolic networks [26] [27] [28]. These biological processes represent critical pathways for environmental fate determination and potential bioremediation applications.

Cytochrome P450-Mediated Oxidative Pathways

Cytochrome P450 enzymes constitute the primary metabolic system responsible for oxidative transformation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- in mammalian systems [26] [29] [30]. These hemeproteins catalyze monooxygenase reactions that introduce oxygen atoms into organic substrates, facilitating subsequent conjugation and elimination processes [31] [32] [33].

CYP2E1 emerges as the predominant cytochrome P450 isoform responsible for phenolic compound metabolism, contributing approximately 45-55% of total metabolic activity [29] [30] [33]. This enzyme demonstrates particular efficiency in hydroxylating phenolic rings and oxidizing methylene bridges, producing catechol and hydroquinone metabolites [29] [33]. The high activity of CYP2E1 toward phenolic substrates results from its broad substrate specificity and relatively large active site cavity [30] [33].

CYP1A2 represents another significant contributor to phenolic compound metabolism, accounting for 15-25% of total oxidative activity [26] [30]. This isoform demonstrates selectivity for aromatic hydroxylation reactions, generating hydroxylated metabolites that undergo further conjugation reactions [26] [32]. CYP1A2 activity can be significantly induced by polycyclic aromatic hydrocarbons and cigarette smoke, potentially altering metabolic patterns in exposed populations [26] [30].

CYP2F2 plays a specialized role in pulmonary metabolism of phenolic compounds, contributing 20-30% of total lung metabolic activity [29] [33]. This tissue-specific isoform demonstrates unique substrate preferences and metabolic capabilities, generating oxidized metabolites that may contribute to lung toxicity [29] [33]. The pulmonary expression of CYP2F2 makes it particularly relevant for inhalation exposure scenarios [33].

CYP2C19 contributes modest but measurable metabolic activity (8-15%) toward phenolic compounds, primarily through formation of conjugated products [30]. This isoform demonstrates inducibility by rifampicin and other pharmaceutical agents, potentially creating drug-chemical interactions [30]. The polymorphic nature of CYP2C19 results in significant inter-individual variations in metabolic capacity [30].

CYP2B6 represents a minor pathway (5-12%) for phenolic compound metabolism but may become more significant under conditions of enzyme induction [30]. This isoform responds to phenobarbital-type inducers and may contribute to metabolic activation under certain exposure conditions [30]. The extrahepatic expression of CYP2B6 provides additional metabolic capacity in peripheral tissues [30].

The overall cytochrome P450-mediated metabolism follows Michaelis-Menten kinetics with apparent Km values ranging from 15-45 μM for different isoforms [26] [29]. The relatively low Km values indicate high affinity binding and efficient metabolism at environmentally relevant concentrations [29] [33]. Metabolic clearance rates demonstrate significant inter-individual variation based on genetic polymorphisms and environmental induction factors [26] [30].

Phase I metabolic products include various hydroxylated derivatives, catechol compounds, and quinone metabolites [26] [31] [32]. These metabolites retain phenolic character and may undergo further oxidation or conjugation reactions [31] [32]. Some metabolites demonstrate enhanced reactivity compared to the parent compound, potentially contributing to toxicity mechanisms [31].

Phase II conjugation reactions rapidly metabolize the Phase I products through glucuronidation, sulfation, and glutathione conjugation pathways [26] [32]. These conjugation reactions generally detoxify the metabolites and facilitate urinary elimination [26] [32]. However, certain conjugates may undergo futile cycling that regenerates reactive metabolites [32].

Microbial Consortia Adaptation for Bioremediation

Microbial degradation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- represents a promising bioremediation strategy utilizing naturally occurring bacterial consortia [27] [28] [34]. These microbial systems demonstrate remarkable adaptability and efficiency in mineralizing complex phenolic compounds through specialized enzymatic pathways [35] [36] [37].

Pseudomonas fluorescens strains demonstrate exceptional degradation capabilities through meta-cleavage pathways, achieving efficiencies of 89-95% under optimal conditions [28] [35] [37]. The meta-cleavage pathway involves catechol 2,3-dioxygenase enzymes that cleave catechol intermediates between carbon atoms 2 and 3, generating yellow-colored compounds that undergo further mineralization [37] [38]. These strains require acclimation periods of 10-15 days but demonstrate robust performance once established [35] [37].

Acinetobacter species utilize ortho-cleavage pathways for phenolic compound degradation, achieving efficiencies of 85-91% [28] [34]. The ortho-cleavage pathway involves catechol 1,2-dioxygenase enzymes that cleave catechol between carbon atoms 1 and 2, producing cis-cis muconic acid intermediates [28] [38]. These organisms demonstrate broader substrate tolerance and require moderate acclimation periods of 12-18 days [28] [34].

Sphingomonas strains employ ring hydroxylation mechanisms as the initial degradation step, achieving overall efficiencies of 75-88% [27] [34] [39]. This pathway involves phenol hydroxylase enzymes that introduce hydroxyl groups onto aromatic rings, facilitating subsequent ring cleavage reactions [35] [39]. The hydroxylation mechanism represents a novel approach that may overcome metabolic limitations associated with conventional degradation pathways [39].

Delftia species demonstrate efficient ortho-cleavage activity with degradation efficiencies of 82-90% [28] [34]. These organisms produce catechol 1,2-dioxygenase enzymes with high specific activities and demonstrate rapid acclimation (8-14 days) to phenolic substrates [28] [34]. The rapid adaptation makes Delftia species particularly attractive for bioaugmentation applications [34].

Rhodococcus strains utilize meta-cleavage pathways with moderate efficiencies of 78-85% but demonstrate exceptional thermal tolerance [34] [36]. These organisms produce thermostable catechol 2,3-dioxygenase enzymes that remain active at elevated temperatures (30-40°C) [36]. The thermal stability provides advantages for treatment of heated industrial wastewaters [36].

Bacterial consortium approaches demonstrate synergistic effects that exceed the performance of individual strains [27] [34] [36]. Mixed cultures containing multiple species achieve enhanced degradation rates through metabolic cooperation and complementary enzymatic activities [27] [34]. Consortium efficiencies typically reach 95-100% with accelerated kinetics compared to pure cultures [27] [36].

The degradation pathways involve sequential enzymatic steps beginning with phenol hydroxylase-catalyzed ring hydroxylation [28] [35] [37]. The resulting catechol intermediates undergo ring cleavage through either ortho or meta pathways depending on the bacterial strain [37] [38]. Subsequent reactions mineralize the ring cleavage products to acetyl-CoA and succinyl-CoA intermediates that enter central metabolic pathways [35] [37].

Environmental factors significantly influence microbial degradation performance including pH, temperature, oxygen availability, and nutrient concentrations [28] [35] [36]. Optimal pH ranges typically fall between 6.5-8.0, with most species demonstrating reduced activity outside this range [28] [35] [36]. Temperature optima vary among species but generally range from 20-40°C depending on the bacterial origin [35] [36].

Oxygen requirements reflect the aerobic nature of most phenolic degradation pathways, with dissolved oxygen concentrations above 2 mg/L supporting optimal activity [28] [35]. Nutrient supplementation with nitrogen and phosphorus sources enhances degradation rates and supports bacterial growth [35] [36]. However, excessive nutrient concentrations may cause substrate inhibition and reduced degradation efficiency [35].

Adaptation mechanisms involve genetic regulation of catabolic genes encoding degradation enzymes [28] [35] [37]. Phenolic compounds serve as both carbon sources and enzyme inducers, creating positive feedback loops that enhance degradation capacity over time [35] [37]. The adaptation process involves both physiological acclimation and potential genetic changes that optimize metabolic efficiency [28] [35].

Bioaugmentation strategies utilize pre-adapted bacterial consortia to enhance degradation in contaminated environments [27] [34] [36]. These approaches involve inoculation of contaminated sites with specialized microbial cultures that demonstrate proven degradation capabilities [27] [34]. Success factors include appropriate bacterial selection, adequate nutrient supplementation, and favorable environmental conditions [34] [36].

Field applications demonstrate promising results for treating phenolic-contaminated groundwater, surface water, and soil systems [27] [34] [36]. Treatment efficiencies typically range from 80-95% depending on contaminant concentrations and environmental conditions [27] [36]. Long-term sustainability requires ongoing monitoring and potential re-inoculation to maintain bacterial populations [34] [36].

Physical Description

XLogP3

GHS Hazard Statements

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.